![molecular formula C23H24BrFN4O3 B13801568 1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)
1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) is a complex organic compound with a unique structure that includes a pyrazole ring, bromine, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) typically involves multiple steps. One common method includes the reaction of 4-bromo-3,5-dimethylpyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3(5)-Aminopyrazoles: These compounds are structurally similar and are used as precursors in the synthesis of condensed heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole ring structure and have similar applications in medicinal chemistry.
Uniqueness
1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI) is unique due to its specific combination of functional groups and its potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C23H24BrFN4O3 |
|---|---|
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H24BrFN4O3/c1-4-31-21-11-17(9-10-20(21)32-14-18-7-5-6-8-19(18)25)12-26-27-22(30)13-29-16(3)23(24)15(2)28-29/h5-12H,4,13-14H2,1-3H3,(H,27,30)/b26-12+ |
Clé InChI |
KAJZNRWLPUJWCG-RPPGKUMJSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2C(=C(C(=N2)C)Br)C)OCC3=CC=CC=C3F |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN2C(=C(C(=N2)C)Br)C)OCC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
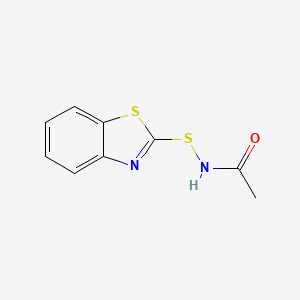
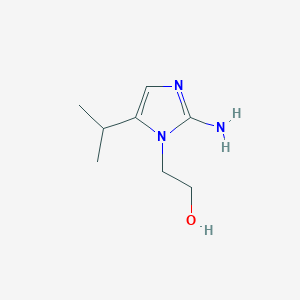
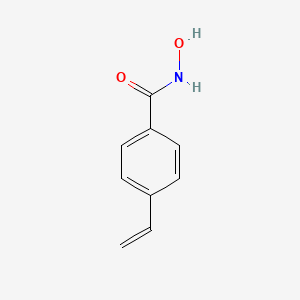
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
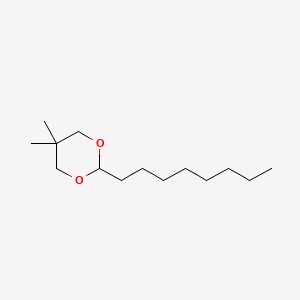

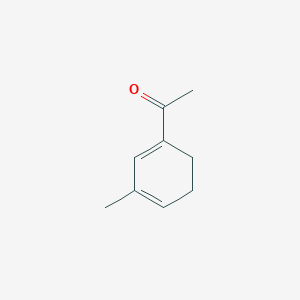
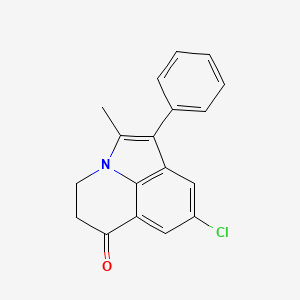
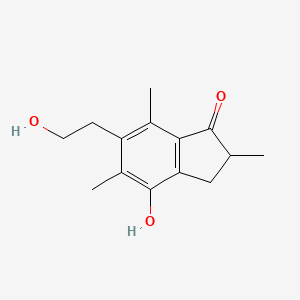
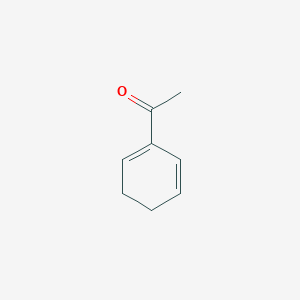
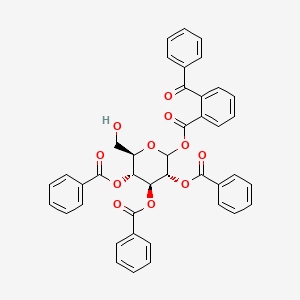
![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
